N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isobutyloxalamide
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Overview
Description
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isobutyloxalamide is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a tetrahydroquinoline moiety and an oxalamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isobutyloxalamide typically involves the following steps:
Formation of the Tetrahydroquinoline Moiety: The tetrahydroquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Acetylation: The tetrahydroquinoline intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Oxalamide Formation: The acetylated tetrahydroquinoline is reacted with oxalyl chloride to form the oxalamide linkage. This step is typically carried out in an inert atmosphere using a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isobutyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxalamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxalamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxalamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of pain and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isobutyloxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in pain signaling pathways, thereby exerting analgesic effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide
- N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide
- N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide
Uniqueness
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isobutyloxalamide stands out due to its specific substitution pattern on the oxalamide group, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-11(2)10-18-16(22)17(23)19-14-7-6-13-5-4-8-20(12(3)21)15(13)9-14/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPNLRCUGJXGHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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